Balanol - 167937-47-5

Balanol

Catalog Number: EVT-1180279
CAS Number: 167937-47-5
Molecular Formula: C28H26N2O10
Molecular Weight: 550.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Balanol is a fungal metabolite first isolated from the fungus Verticillium balanoides []. It is classified as a protein kinase inhibitor, specifically targeting serine/threonine protein kinases []. In scientific research, Balanol serves as a valuable tool for understanding the roles of protein kinases in cellular processes and exploring its potential as a lead compound for developing novel therapeutic agents [].

Synthesis Analysis
    • Routes utilizing D-serine as a chiral precursor, employing reactions like diastereoselective allylboration and base-induced ring closure [].
    • Utilization of Garner aldehydes as starting materials, with diastereoselective Grignard reactions and ring-closing metathesis playing key roles [].
    • Stannyl radical cyclization of aldehydes connected with oxime ethers, followed by optical resolution to obtain enantiomers [, ].
    • SmI2-promoted radical cyclization of oxime ethers with a focus on trans-amino alcohol formation [].
    • Silicon-mediated cyclization of (2S,3R)-3-hydroxylysine followed by reduction for enantiomerically pure azepane synthesis [].
    • Asymmetric aminohydroxylation of α,β-unsaturated aryl esters for regio- and enantiocontrol [].
    • Palladium-catalyzed equilibration of diastereomeric 5-vinyloxazolines followed by ring-closing metathesis [].
    • Coupling of functionalized aromatic components through ester linkage, followed by intramolecular nucleophilic attack by an aryl lithium derivative [].
    • Biomimetic oxidative anthraquinone ring cleavage starting from chrysophanic acid [].
    • Sequential iron-assisted nucleophilic aromatic substitution and ring-opening, followed by regioselective oxidative cyanation [, ].
    • Intramolecular Heck reaction for coupling fully functionalized aryl units, yielding a biaryl seven-membered lactone. Subsequent hydrolysis and oxidative cleavage steps finalize the synthesis [].
Molecular Structure Analysis
  • Ring-Closing Metathesis: Employed in various synthetic strategies for constructing the hexahydroazepine core [, , ].
  • Grignard Reactions: Utilized in diastereoselective reactions during the assembly of the hexahydroazepine unit [].
  • Radical Cyclizations: SmI2- and Bu3SnH-mediated radical cyclizations play crucial roles in creating the azepane ring system [].
  • Enzymatic Acetylation: Lipase from Pseudomonas sp. is used for enantioselective acetylation during the synthesis of enantiopure azepane fragments [].
  • Homo-Fries Rearrangement: Utilized in the assembly of the benzophenone subunit from aromatic precursors [].
Mechanism of Action

Balanol acts as a potent ATP-competitive inhibitor of specific protein kinases, mainly PKA and PKC [, ]. It binds to the ATP-binding site of these kinases with high affinity, preventing ATP binding and subsequent phosphorylation of substrate proteins []. Structural studies have revealed that Balanol's benzophenone moiety occupies the adenine binding region, while the remaining structure mimics the ribose and triphosphate groups of ATP [, ].

Physical and Chemical Properties Analysis
  • Appearance: Balanol is typically isolated as a colorless solid [].
  • Solubility: Balanol is soluble in organic solvents such as methanol and dimethyl sulfoxide but exhibits limited solubility in water [].
Applications
  • Tool for Studying Kinase Function: Balanol's inhibition of specific protein kinases makes it an invaluable tool for dissecting signaling pathways and elucidating the roles of individual kinases in various cellular processes [, ].
  • Lead Compound for Drug Development: Balanol's structure serves as a template for designing and synthesizing novel inhibitors of protein kinases [, ]. Modifications to its structure, particularly the benzophenone and hexahydroazepine moieties, have yielded analogs with improved potency, selectivity, and pharmacological properties [, ]. These efforts aim to develop therapeutics targeting diseases associated with dysregulated kinase activity, including cancer, cardiovascular diseases, and inflammatory disorders.
  • Probing Kinase Structure and Dynamics: Balanol's complex with kinases has provided valuable insights into the structure and flexibility of the ATP-binding site, aiding in the understanding of ligand recognition and selectivity in protein kinases [, , , , , ].
Future Directions
  • Developing Highly Selective Inhibitors: Ongoing research focuses on creating Balanol analogs with enhanced selectivity for specific protein kinases, aiming to minimize off-target effects and improve therapeutic efficacy [, , ].
  • Exploring Structure-Activity Relationships: Further investigations into the structure-activity relationships of Balanol analogs are crucial for optimizing their inhibitory potency and pharmacokinetic properties [, , ].
  • Investigating In Vivo Applications: More research is needed to assess the efficacy and safety of Balanol analogs in animal models and eventually translate these findings to clinical settings [, , ].
  • Targeting Specific Disease Pathways: Research efforts should focus on evaluating the potential of Balanol analogs in treating specific diseases by targeting kinases involved in those particular pathological processes [].

10''-Deoxybalanol

Compound Description: 10''-Deoxybalanol is a congener of Balanol, exhibiting specificity for Protein Kinase A (PKA) over Protein Kinase C (PKC) []. It effectively inhibits the induction of luciferase activity by isoproterenol in neonatal rat myocytes and cultured A431 cells transfected with a cAMP response element-luciferase reporter construct []. 10''-Deoxybalanol also reduces the phosphorylation of cAMP response element-binding protein in isoproterenol-stimulated A431 cells in a concentration-dependent manner [].

Relevance: As a congener of Balanol, 10''-Deoxybalanol shares a similar core structure but demonstrates a distinct selectivity profile, favoring PKA inhibition over PKC []. This difference highlights the impact of structural modifications on the biological activity of Balanol analogs.

Acyclic Balanol Analogs

Compound Description: This series of analogs combines the perhydroazepine ring and the p-hydroxybenzamide moiety of Balanol into an acyclic linked unit []. These analogs exhibited low-micromolar to low-nanomolar inhibitory activity against various PKC isozymes (alpha, beta I, beta II, gamma, delta, epsilon, and eta) while demonstrating high selectivity for PKC over PKA []. The optimal linker length and substituents on the linker were explored, with a three-carbon linker and substituents like 2-benzenesulfonamido or 1-methyl groups showing improved potency and selectivity for PKC [].

(S)-12b

Compound Description: This specific acyclic balanol analog features a three-carbon linker with a 2-benzenesulfonamido substituent []. It shows a 3-10 fold higher activity against PKC isozymes compared to its R-enantiomer, highlighting the significance of stereochemistry in its biological activity [].

21b

Compound Description: Another notable acyclic balanol analog, 21b, features a three-carbon linker with a 1-methyl substituent []. Similar to other successful acyclic analogs, 21b exhibits high selectivity for PKC over other serine/threonine kinases [].

35b

Compound Description: This analog incorporates the three-carbon linker into a five-membered pyrrolidine ring while retaining the methylene replacement for the carboxamide moiety of Balanol []. This modification leads to a more rigid structure compared to the acyclic analogs and results in potent PKC inhibitory activity [].

29b

Compound Description: This analog represents the most potent PKC inhibitor identified within the series of acyclic Balanol analogs with a constrained linker []. It features a five-membered cyclopentane ring incorporating the three-carbon linker and the methylene replacement for the carboxamide group []. 29b effectively inhibits the PMA-induced superoxide burst in neutrophils at low micromolar concentrations, demonstrating its cellular activity [].

ATP

Compound Description: Adenosine triphosphate (ATP) is a crucial molecule in cellular energy transfer and acts as a natural substrate for kinases, including PKA and PKC [].

Relevance: Balanol is recognized as an ATP-competitive inhibitor of PKA and PKC [, ]. The structural resemblance of Balanol to ATP allows it to compete for the ATP-binding site within these kinases, hindering their catalytic activity. Understanding the interaction of ATP with these kinases is crucial for comprehending the mechanism of action of Balanol and designing more potent and selective inhibitors.

N46

Compound Description: N46 represents a balanol derivative specifically designed to inhibit PKG Iα with high potency and selectivity []. It has shown promising results in attenuating thermal hyperalgesia and osteoarthritic pain [].

Stereofluorinated Balanoids

Compound Description: These analogs involve the stereospecific introduction of fluorine atoms into the balanol structure []. This modification has been shown to enhance the selectivity of balanoids for PKCε over other PKC isozymes and PKA [].

Properties

CAS Number

167937-47-5

Product Name

Balanol

IUPAC Name

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid

Molecular Formula

C28H26N2O10

Molecular Weight

550.5 g/mol

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1

InChI Key

XYUFCXJZFZPEJD-XMSQKQJNSA-N

SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Synonyms

(±)-Balanol; 4-(2-Carboxy-6-hydroxybenzoyl)-3,5-dihydroxybenzoic Acid trans-1-[Hexahydro-3-[(4-hydroxybenzoyl)amino]-1H-azepin-4-yl] Ester

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.